![molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9](/img/structure/B1599532.png)
(R)-1-Benzoyl-3-methylpiperazine
Overview
Description
(R)-1-Benzoyl-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “®-(3-methylpiperazin-1-yl)(phenyl)methanone”, focusing on six unique applications:
Anticancer Research
This compound has potential applications in anticancer research due to its structural similarity to other benzoylpiperazine derivatives, which have been studied for tumor inhibitory activity. The molecular docking studies suggest that such compounds can interact with DNA and inhibit tumor growth, indicating a promising future as potent anticancer drugs .
Mechanochromic Luminescent Materials
Related compounds have been synthesized and characterized for their robust mechanochromic luminescent properties. These materials are in demand for high-tech applications like mechanosensors and data recording due to their ability to change color under mechanical stress .
Chiral Resolution Agents
Compounds like ®-(+)-1-Phenylethylamine are used for the resolution of racemates in synthesis. Given the chiral nature of “®-(3-methylpiperazin-1-yl)(phenyl)methanone”, it could potentially serve as a chiral resolution agent in various synthetic processes .
Chemical Database and Inventory Listings
The compound’s inclusion in chemical databases and inventories, such as the EC Inventory, indicates its relevance in regulatory compliance and safety assessments for chemical substances used in research and industry .
Photophysical Studies
Derivatives of phenylmethanone, like indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone dyes, have been synthesized and studied for their photophysical properties. These studies focus on electronic spectra with intramolecular charge transfer, which is crucial for developing new fluorescent materials .
properties
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBBYDLRSJZTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428836 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
357263-39-9 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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